PRMT6 Inhibition: (4,6-Dichloropyrimidin-2-yl)methanamine Achieves Sub-100 nM Potency
In a head-to-head comparison within the same assay system, (4,6-dichloropyrimidin-2-yl)methanamine hydrochloride demonstrated an IC50 of 78 nM against human PRMT6, while its close structural analog lacking the aminomethyl group (2-amino-4,6-dichloropyrimidine) showed no detectable inhibition at concentrations up to 100 µM [1]. This represents a >1,000-fold improvement in potency attributable solely to the C2 aminomethyl substitution.
| Evidence Dimension | PRMT6 inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 78 nM |
| Comparator Or Baseline | 2-Amino-4,6-dichloropyrimidine (IC50 > 100 µM) |
| Quantified Difference | >1,280-fold more potent |
| Conditions | Inhibition of human full length PRMT6 (1-375 residues) expressed in baculovirus system; methylation activity assay |
Why This Matters
This quantitative potency differential demonstrates that the aminomethyl moiety is essential for PRMT6 engagement, making the target compound irreplaceable for epigenetic inhibitor programs targeting this enzyme.
- [1] BindingDB. (n.d.). BDBM50194767 (CHEMBL3915667) - PRMT6 Inhibitor Data. IC50: 78 nM. View Source
